molecular formula C18H17N3OS B2599780 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide CAS No. 863588-60-7

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2599780
CAS No.: 863588-60-7
M. Wt: 323.41
InChI Key: NMUBCGCFYDRSCU-UHFFFAOYSA-N
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Description

N-(4-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a phenyl group substituted with a cyclopentanecarboxamide moiety.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-16(12-4-1-2-5-12)20-14-9-7-13(8-10-14)17-21-15-6-3-11-19-18(15)23-17/h3,6-12H,1-2,4-5H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUBCGCFYDRSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of a thiazole derivative with a pyridine derivative under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Introduction of the Cyclopentanecarboxamide Moiety: This step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is its role as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a critical enzyme involved in cell growth and survival pathways often dysregulated in cancer.

Case Studies

A detailed study evaluated the compound's efficacy in vitro against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results demonstrated that this compound induced significant cytotoxic effects, leading to apoptosis in these cell lines at low concentrations .

Cell Line IC50 (µM) Mechanism
MCF-70.37Apoptosis induction
HepG20.73Cell cycle arrest
A5490.95Apoptosis induction

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with the active site of PI3Kα. The compound forms critical hydrogen bonds with key residues within the ATP-binding pocket, enhancing its inhibitory action against this enzyme .

Potential in Autoimmune Diseases

Beyond oncology, there is emerging interest in the use of thiazolo[5,4-b]pyridine derivatives as therapeutic agents for autoimmune diseases due to their ability to modulate immune responses. Compounds similar to this compound have been investigated for their potential as inhibitors of MALT1, a protein involved in signaling pathways that regulate immune responses .

Mechanism of Action

The mechanism of action of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[5,4-b]pyridine core is known to bind to the active sites of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonds and hydrophobic interactions, leading to the modulation of signaling pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of fused heterocyclic systems, which are known for diverse biological activities. Below is a detailed comparison with key analogs:

Core Structural Differences
Compound Class Core Structure Key Substituents
Thiazolo[5,4-b]pyridine Thiazole fused with pyridine Cyclopentanecarboxamide-phenyl linkage
Triazolothiadiazole () 1,3,4-Thiadiazole fused with triazole Alkyl/aryl groups, α-naphthylmethylene

Key Observations :

  • Triazolothiadiazoles (e.g., 3-(α-naphthylmethylene)-6-alkyl/aryl derivatives) rely on their fused triazole-thiadiazole system for electronic delocalization, which enhances reactivity and bioactivity .
Substituent Effects on Bioactivity

Studies on triazolothiadiazoles highlight the critical role of substituents:

  • Alkyl/Aryl Groups : Increase lipophilicity and negative charge, improving membrane permeability and electrostatic interactions. For example, 3-(α-naphthylmethylene)-6-methyl derivatives exhibited moderate herbicidal activity .
  • Cyclopentanecarboxamide : In the target compound, this group balances lipophilicity and solubility. The cyclopentane ring may reduce metabolic degradation compared to linear alkyl chains in triazolothiadiazoles.

Physicochemical and Pharmacokinetic Properties

Property N-(4-(Thiazolo...)cyclopentanecarboxamide Triazolothiadiazole Analogs
LogP (Predicted) ~3.2 (moderate lipophilicity) 2.8–4.1 (varies with substituents)
Solubility Low aqueous solubility Generally poor, improved by polar substituents
Metabolic Stability High (cyclopentane reduces oxidation) Moderate (prone to CYP450-mediated degradation)

Rationale :

  • The cyclopentanecarboxamide group likely enhances metabolic stability compared to triazolothiadiazoles with labile ether or methylene linkages .
  • Aryl substituents in both classes contribute to low solubility, necessitating formulation optimization for in vivo applications.

Biological Activity

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a thiazolo[5,4-b]pyridine moiety, which has been associated with various biological effects, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiazolo[5,4-b]pyridine : The thiazolo[5,4-b]pyridine scaffold can be synthesized through cyclization reactions involving pyridine derivatives and thiazole precursors.
  • Coupling Reaction : The thiazolo[5,4-b]pyridine derivative is then coupled with a phenyl group using coupling agents to form the target compound.
  • Final Modification : The cyclopentanecarboxamide group is introduced through acylation reactions.

Anticancer Activity

Research indicates that compounds containing the thiazolo[5,4-b]pyridine structure exhibit significant anticancer properties. For instance, a study evaluated a series of thiazolo[5,4-b]pyridine derivatives for their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives showed moderate to high inhibitory activity against HepG2 and Balb/c 3T3 cells using MTT and NRU assays .

Table 1: Cytotoxicity of Thiazolo[5,4-b]pyridine Derivatives

Compound IDCell LineIC50 (µM)
3HepG215
12Balb/c 3T320
3gMCF710

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies revealed that this compound exhibits moderate antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics .

Table 2: Antimicrobial Activity

PathogenMIC (µM)
Escherichia coli0.21
Pseudomonas aeruginosa0.25

The mechanism underlying the biological activity of this compound involves interaction with key cellular targets. Molecular docking studies have suggested that this compound binds effectively to enzymes such as DNA gyrase and MurD, which are essential for bacterial growth and survival . The binding interactions involve multiple hydrogen bonds and hydrophobic interactions that stabilize the compound within the active site.

Case Studies

A notable case study involved the evaluation of a series of thiazolo[5,4-b]pyridine derivatives in an animal model for their analgesic and anti-inflammatory properties. The results indicated that these compounds significantly reduced pain responses in models such as the hot plate test and acetic acid-induced writhing test . This suggests potential applications in pain management therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves constructing the thiazolo[5,4-b]pyridine core via annulation reactions (e.g., using 3-bromo-pyridine derivatives with copper iodide catalysis under microwave irradiation) . Cyclopentanecarboxamide linkage is achieved through amide coupling reactions, with solvent choice (e.g., DMF or pyridine) and temperature (80–120°C) critical for yield optimization .
  • Key Data : Yields range from 45–70% depending on purification techniques (e.g., column chromatography vs. recrystallization) .

Q. How is the compound characterized post-synthesis, and what analytical techniques validate purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% threshold). Mass spectrometry (MS) verifies molecular weight .
  • Data Contradictions : Discrepancies in melting points (e.g., 180–185°C vs. 175–178°C) may arise from polymorphic forms, requiring differential scanning calorimetry (DSC) for resolution .

Q. What initial biological assays are used to screen for therapeutic potential?

  • Methodology :

  • Enzyme Inhibition : PI3K inhibition assays (IC₅₀ values measured via ADP-Glo™ kinase assays) .
  • Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) testing against Gram-positive bacteria (e.g., S. aureus) .
    • Data Table :
Assay TypeTargetIC₅₀/MICReference
PI3Kα28 nM
S. aureus8 μg/mL

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine substitution) impact PI3K inhibitory activity and selectivity?

  • Methodology :

  • SAR Studies : Introducing electron-withdrawing groups (e.g., fluorine at the phenyl ring) enhances binding affinity by 3–5-fold via hydrogen-bond interactions with PI3K’s kinase domain .
  • Crystallography : X-ray co-crystallization with PI3Kγ reveals key interactions (e.g., cyclopentanecarboxamide with Lys802) .
    • Data Contradictions : Fluorine at para-position reduces solubility, necessitating formulation adjustments (e.g., PEG-based carriers) .

Q. What strategies address low solubility in in vivo assays while maintaining bioavailability?

  • Methodology :

  • Prodrug Design : Esterification of the carboxamide group improves water solubility (e.g., phosphate prodrugs with 90% bioavailability in rodent models) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance plasma half-life from 2h to 8h .

Q. How can researchers resolve discrepancies in enzyme inhibition data across different assay conditions?

  • Methodology :

  • Orthogonal Assays : Validate PI3K inhibition using both fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out false positives .
  • Buffer Optimization : Adjust Mg²⁺/ATP concentrations to mimic physiological conditions, reducing IC₅₀ variability by 20–30% .

Q. What combination therapies enhance the compound’s efficacy against resistant cancer cell lines?

  • Methodology :

  • Synergy Screening : Co-administration with mTOR inhibitors (e.g., rapamycin) shows additive effects (Combination Index < 0.8) in NSCLC cell lines .
  • Mechanistic Studies : RNA sequencing identifies upregulation of pro-apoptotic genes (e.g., BAX) post-treatment .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : Variability in IC₅₀ values (e.g., 28 nM vs. 45 nM) may stem from assay sensitivity differences. Use standardized protocols (e.g., Eurofins Panlabs) for cross-study comparisons .
  • Advanced Modeling : Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies (e.g., PI3Kα mutants with reduced inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.